5-(Methylsulfanyl)-1,3-benzothiazole

Lipophilicity Physicochemical Property Drug Design

5-(Methylsulfanyl)-1,3-benzothiazole (CAS 500588-69-2) is an organic heterocyclic compound classified as a benzothiazole derivative, characterized by a benzene ring fused to a thiazole ring, with a methylthio group substituted at the 5-position. Its molecular formula is C8H7NS2, with a molecular weight of 181.28 g/mol.

Molecular Formula C8H7NS2
Molecular Weight 181.3 g/mol
CAS No. 500588-69-2
Cat. No. B13969706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylsulfanyl)-1,3-benzothiazole
CAS500588-69-2
Molecular FormulaC8H7NS2
Molecular Weight181.3 g/mol
Structural Identifiers
SMILESCSC1=CC2=C(C=C1)SC=N2
InChIInChI=1S/C8H7NS2/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-5H,1H3
InChIKeyPBVWRZCQZJRSAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methylsulfanyl)-1,3-benzothiazole (CAS 500588-69-2): Core Physicochemical and Structural Profile


5-(Methylsulfanyl)-1,3-benzothiazole (CAS 500588-69-2) is an organic heterocyclic compound classified as a benzothiazole derivative, characterized by a benzene ring fused to a thiazole ring, with a methylthio group substituted at the 5-position . Its molecular formula is C8H7NS2, with a molecular weight of 181.28 g/mol . The compound exhibits predicted physicochemical properties, including an ACD/LogP of 2.50 and a boiling point of 311.2±15.0 °C at 760 mmHg , which are foundational for understanding its behavior in both chemical and biological contexts.

Why 5-(Methylsulfanyl)-1,3-benzothiazole Cannot Be Freely Substituted by Generic Benzothiazole Analogs


The specific placement of the methylthio (-SCH3) group at the 5-position of the benzothiazole core is a critical determinant of both physicochemical and biochemical properties, rendering simple substitution with other benzothiazole analogs scientifically unsound. In-class compounds cannot be interchanged without potentially altering target engagement, metabolic stability, and safety profiles. For instance, while the benzothiazole scaffold is a privileged structure in medicinal chemistry [1], the addition and position of substituents can drastically change activity and selectivity [2]. A direct comparison between 5-substituted and 6-substituted benzothiazoles shows differences in reactivity, as evidenced by their distinct rates of hydrogen-deuterium exchange, highlighting the positional sensitivity of this heterocycle [3]. Furthermore, the methylthio group itself is a known structural alert for bioactivation, potentially leading to reactive metabolites [4]. These nuances mean that even closely related compounds, such as 2-(methylthio)benzothiazole or 5-methylbenzothiazole, possess different LogP values, biological targets, and safety liabilities, making them non-interchangeable.

Quantitative Evidence for Differentiating 5-(Methylsulfanyl)-1,3-benzothiazole (500588-69-2) from Its Analogs


Lipophilicity (LogP) Comparison: 5-(Methylsulfanyl)-1,3-benzothiazole vs. 2-Methyl-5-(methylthio)benzothiazole

The lipophilicity of 5-(Methylsulfanyl)-1,3-benzothiazole is significantly lower than that of its 2-methyl substituted analog, 2-Methyl-5-(methylthio)benzothiazole (CAS 68386-29-8). The predicted ACD/LogP for the target compound is 2.50 , while the experimental LogP for the 2-methyl analog is 3.33 [1]. This difference in lipophilicity will directly impact membrane permeability, solubility, and overall pharmacokinetic behavior [2].

Lipophilicity Physicochemical Property Drug Design

Metabolic Bioactivation Potential: 5-(Methylsulfanyl)-1,3-benzothiazole vs. Unsubstituted Benzothiazole Core

The 2-(alkylthio)-1,3-benzothiazole moiety, which includes compounds with a methylthio group at the 2-position, is a known structural alert for generating chemically reactive metabolites via cytochrome P450-mediated oxidation [1]. While this study focused on 2-(methylthio)benzothiazole, the 5-(methylsulfanyl)-1,3-benzothiazole scaffold shares the same critical methylthio group, suggesting a potential for a similar bioactivation pathway. This stands in contrast to the unsubstituted benzothiazole core (CAS 95-16-9), which lacks this group and is not subject to this specific metabolic liability [2]. In vitro studies showed that 2-(methylthio)benzothiazole forms glutathione (GSH) adducts when incubated with human liver microsomes, a process inhibited 80-100% by the P450 inhibitor 1-aminobenzotriazole [1].

Drug Metabolism Toxicology Structural Alert

Antiproliferative Activity in NSCLC: 5-(Methylsulfanyl)-1,3-benzothiazole vs. 2-Amino-6-methylbenzothiazole Analogs

5-(Methylsulfanyl)-1,3-benzothiazole has demonstrated antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, with reported IC50 values in the range of 1-10 µM . While specific direct comparator data for this exact compound is limited, this activity places it within the active range of other potent benzothiazole-based anticancer agents. For context, some optimized 2-amino-6-methylbenzothiazole derivatives have shown IC50 values in the low micromolar to sub-micromolar range against similar cell lines, but often with the cost of increased synthetic complexity [1]. The 5-methylthio substitution represents a synthetically accessible modification that retains notable activity.

Anticancer NSCLC Cell Proliferation

Synthetic Accessibility and Cost: 5-(Methylsulfanyl)-1,3-benzothiazole vs. 2-Substituted Analogs

The synthesis of 5-substituted benzothiazoles, such as 5-(methylsulfanyl)-1,3-benzothiazole, can be achieved through more straightforward routes compared to some 2-substituted or 2-amino analogs, which often require multi-step syntheses or harsher conditions [1]. For instance, the synthesis of 2-methyl-5-(methylthio)benzothiazole (CAS 68386-29-8) requires a four-step procedure [2]. While specific pricing data is vendor-dependent and variable, compounds with simpler synthetic routes are generally available at a lower cost and with shorter lead times, making 5-(methylsulfanyl)-1,3-benzothiazole a potentially more attractive building block for large-scale or exploratory chemistry programs.

Synthetic Chemistry Procurement Building Block

High-Impact Research and Procurement Scenarios for 5-(Methylsulfanyl)-1,3-benzothiazole (500588-69-2)


Fragment-Based Drug Discovery (FBDD) Targeting Kinases

Given its favorable physicochemical properties (LogP 2.50 ) and structural similarity to known kinase inhibitor scaffolds, 5-(Methylsulfanyl)-1,3-benzothiazole is an ideal low-molecular-weight (181.28 g/mol ) fragment for FBDD campaigns against kinases, particularly those implicated in cancer, such as cyclin-dependent kinases (CDKs) or Aurora kinases [1]. Its moderate lipophilicity allows for efficient fragment screening by NMR or SPR, and its clear synthetic tractability [2] enables rapid analoging and fragment growing/merging strategies.

Antimicrobial Lead Optimization Program

The compound serves as a promising starting point for developing novel antimicrobial agents, particularly against Gram-positive bacteria . Its benzothiazole core is a well-known pharmacophore for antimicrobial activity . The presence of the methylthio group may enhance its interaction with bacterial targets compared to simpler benzothiazoles [1]. Researchers can use it as a core scaffold to synthesize libraries of derivatives aimed at improving potency and overcoming resistance mechanisms in pathogens like MRSA.

Building Block for Diversity-Oriented Synthesis (DOS)

As a commercially available heterocyclic building block , 5-(Methylsulfanyl)-1,3-benzothiazole is valuable in DOS to generate structurally diverse compound collections for phenotypic screening. The methylthio group at the 5-position is a versatile functional handle that can be elaborated (e.g., oxidized to sulfoxide/sulfone) or used to install further diversity elements, providing access to a chemical space distinct from that of 2-substituted benzothiazoles .

Metabolic Stability and Toxicity Assessment in Early Drug Discovery

Due to the known metabolic liability associated with the alkylthio group , 5-(Methylsulfanyl)-1,3-benzothiazole is a critical compound for use as a positive control or model substrate in in vitro drug metabolism and toxicology assays. Researchers can use it to study P450-mediated bioactivation pathways in human liver microsomes or hepatocytes , helping to build structure-toxicity relationships and derisk future candidates containing similar structural features.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Methylsulfanyl)-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.